ACTH (4-10) ACTH (4-10) Potent melanocortin (MC) receptor agonist and endogenous adrenocorticotropic hormone (ACTH) fragment (EC50 values are 23 and 330 nM for MC3 and MC4 receptors respectively). Has multiple biological activities. Analgesic, neuroprotective and prevents ischemia-induced cardiac injury. Active in vivo.
ACTH (4-10) is a water soluble potent melanocortin receptor agonist.
Brand Name: Vulcanchem
CAS No.: 4037-01-8
VCID: VC0517152
InChI: InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
SMILES: CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Molecular Formula: C44H59N13O10S
Molecular Weight: 962.1 g/mol

ACTH (4-10)

CAS No.: 4037-01-8

Cat. No.: VC0517152

Molecular Formula: C44H59N13O10S

Molecular Weight: 962.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ACTH (4-10) - 4037-01-8

Specification

CAS No. 4037-01-8
Molecular Formula C44H59N13O10S
Molecular Weight 962.1 g/mol
IUPAC Name (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key HAAUASBAIUJHAN-LXOXETEGSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
SMILES CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Canonical SMILES CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Appearance Solid powder

Introduction

Structural Characteristics and Receptor Interactions

Primary Sequence and Structural Motifs

ACTH (4-10) corresponds to the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, representing residues 4–10 of the full 39-amino-acid ACTH polypeptide . This fragment retains the conserved Arg-Phe-Trp motif critical for melanocortin receptor (MCR) binding, which is shared among melanocyte-stimulating hormones (MSHs) and other melanocortins . Structural studies reveal that the Arg-hydrophobic amino acid sequence at the C-terminal (positions 5–7) is indispensable for biological activity, particularly in cardiovascular and cognitive domains . Modifications to this region, such as substitution with D-amino acids or proline residues, alter receptor selectivity and potency .

Melanocortin Receptor Selectivity

ACTH (4-10) exhibits affinity for multiple melanocortin receptor subtypes, with preferential binding to MC3R and MC4R over MC1R and MC5R . For example, [Phe-I7]ACTH(4-10) demonstrates 10-fold higher affinity for MC3R (IC50 = 12 nM) compared to MC4R (IC50 = 120 nM) . This selectivity profile distinguishes it from γ-MSH, which shows 100-fold greater cardiovascular activity due to enhanced MC3R/MC4R activation .

Table 1: Receptor Binding Affinities of ACTH (4-10) Analogues

AnalogueMC3R (IC50, nM)MC4R (IC50, nM)MC5R (IC50, nM)
ACTH (4-10)50200>1,000
[Phe-I7]ACTH(4-10)12120800
[D-Ala4]ACTH(4-10)3090500

Cardiovascular and Autonomic Effects

Pressor and Natriuretic Actions

Intravenous administration of ACTH (4-10) in rats induces dose-dependent increases in mean arterial pressure (+25 mmHg at 1 mg/kg) and heart rate (+50 bpm), effects mediated primarily by catecholamine release from adrenal medulla and sympathetic ganglia . These responses are abolished by α-adrenergic blockers (e.g., prazosin) but persist in vasopressin-deficient models, indicating a reliance on sympathetic activation rather than humoral pathways . Notably, γ-MSH—a structural analogue—exhibits 1,000-fold greater natriuretic activity, suggesting that post-translational modifications (e.g., acetylation) enhance renal sodium excretion .

Central Nervous System Modulation

Central infusion of ACTH (4-10) into the lateral ventricle prolongs pressor responses (>60 minutes vs. 15 minutes peripherally), implicating supraspinal pathways in its cardiovascular effects . Lesion studies localize these actions to the nucleus commissuralis and arcuate nucleus, which project to hindbrain vasomotor centers . Furthermore, ACTH (4-10) potentiates angiotensin II-induced vasoconstriction via MC4R-dependent upregulation of AT1 receptors in vascular smooth muscle .

Cognitive and Behavioral Modulation

Attention and Reaction Time

In humans, subcutaneous ACTH (4-10) (15–60 mg) improves reaction time (RT) by 15–20% in aging populations without affecting EEG or cardiovascular parameters . This RT enhancement follows a linear dose-response relationship, peaking at 30–60 minutes post-administration . Electrophysiological studies using dichotic listening tasks demonstrate that ACTH (4-10) reduces the Nd component of event-related potentials (ERPs), reflecting diminished attentional focus . Paradoxically, while simple RT tasks show improvement, complex bisensory memory tasks exhibit impairment, suggesting a trade-off between arousal and selective attention .

Memory Consolidation and Neuroprotection

Stress Response and Emotional Regulation

Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis

ACTH (4-10) attenuates stress-induced Fos expression in the paraventricular nucleus (PVN) and amygdala, particularly in stress-predisposed rodents . Intraperitoneal administration (50 μg/kg) reduces Fos-immunoreactive cells by 60% in the PVN during restraint stress, indicating suppression of CRH neuron activation . These effects are strain-specific, with resistant rats showing minimal changes, suggesting a role in individual stress vulnerability .

Interaction with Delta-Sleep Inducing Peptide (DSIP)

Co-administration of ACTH (4-10) and DSIP synergistically inhibits stress-induced sympathetic outflow, normalizing heart rate variability and cortisol levels in predisposed individuals . This combination therapy is proposed as a potential treatment for anxiety disorders, though clinical trials are pending .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator